molecular formula C8H16O4 B6278223 2,3-dimethoxy-4-methylpentanoic acid CAS No. 1858118-84-9

2,3-dimethoxy-4-methylpentanoic acid

Cat. No. B6278223
CAS RN: 1858118-84-9
M. Wt: 176.2
InChI Key:
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Description

2,3-Dimethoxy-4-methylpentanoic acid (DMMP) is an organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and crystalline solid with a molecular weight of 156.20 g/mol. DMMP is a non-toxic, non-irritating, and non-volatile compound. It is insoluble in water, but soluble in organic solvents, such as ethanol and methanol. DMMP has many potential applications in the scientific and industrial fields, and is used in the synthesis of other compounds, as a reagent, and as a catalyst.

Scientific Research Applications

2,3-dimethoxy-4-methylpentanoic acid has many potential scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, such as 2,3-dimethoxy-4-methylpentanamide. 2,3-dimethoxy-4-methylpentanoic acid has also been used as a catalyst in organic reactions, such as the synthesis of 2,3-dimethoxy-4-methylpentanamide from 2,3-dimethoxy-4-methylpentanal. 2,3-dimethoxy-4-methylpentanoic acid has also been used in the synthesis of antifungal agents, such as 2,3-dimethoxy-4-methylpentanoic acid esters.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-4-methylpentanoic acid is not fully understood. However, it is believed that the compound acts as an acid catalyst, which is able to break down organic molecules into smaller fragments. This process is known as hydrolysis, and is responsible for the synthesis of other organic compounds.
Biochemical and Physiological Effects
2,3-dimethoxy-4-methylpentanoic acid has been shown to have several biochemical and physiological effects. In animal studies, 2,3-dimethoxy-4-methylpentanoic acid has been found to have anti-inflammatory, anti-allergic, and anti-bacterial properties. It has also been found to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds. 2,3-dimethoxy-4-methylpentanoic acid has also been found to reduce the levels of certain hormones, such as cortisol, which is involved in the regulation of stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-dimethoxy-4-methylpentanoic acid in laboratory experiments is that it is a non-toxic and non-irritating compound. This makes it a safe and effective reagent for use in organic synthesis. Additionally, 2,3-dimethoxy-4-methylpentanoic acid is insoluble in water, making it easy to separate from other compounds. However, one of the main limitations of using 2,3-dimethoxy-4-methylpentanoic acid in laboratory experiments is that it is insoluble in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

In the future, there are many potential directions for research involving 2,3-dimethoxy-4-methylpentanoic acid. One potential direction is the development of new methods for synthesizing 2,3-dimethoxy-4-methylpentanoic acid and its derivatives. Additionally, further research into the biochemical and physiological effects of 2,3-dimethoxy-4-methylpentanoic acid could lead to the development of new therapeutic agents. Additionally, further research into the mechanism of action of 2,3-dimethoxy-4-methylpentanoic acid could lead to the development of new catalysts for organic reactions. Finally, further research into the industrial applications of 2,3-dimethoxy-4-methylpentanoic acid could lead to the development of new products and processes.

Synthesis Methods

2,3-dimethoxy-4-methylpentanoic acid can be synthesized in the laboratory by a variety of methods. One of the most common methods is the reaction of 2,3-dimethoxy-4-methylpentanal with hydrochloric acid in the presence of a catalyst. This reaction produces 2,3-dimethoxy-4-methylpentanoic acid and water as by-products. Other methods of synthesis include the reaction of 2,3-dimethoxy-4-methylpentanal with an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,3-dimethoxy-4-methylpentanoic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "4-methyl-2-pentanone", "methanol", "sodium methoxide", "bromine", "sodium hydroxide", "methyl iodide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of 4-methyl-2-pentanone to 2-bromo-4-methylpentane", "4-methyl-2-pentanone + bromine + sodium hydroxide → 2-bromo-4-methylpentane + sodium bromide + water", "Step 2: Conversion of 2-bromo-4-methylpentane to 2,3-dimethoxy-4-methylpentane", "2-bromo-4-methylpentane + methanol + sodium methoxide → 2,3-dimethoxy-4-methylpentane + sodium bromide + water", "Step 3: Conversion of 2,3-dimethoxy-4-methylpentane to 2,3-dimethoxy-4-methylpentanoic acid", "2,3-dimethoxy-4-methylpentane + methyl iodide + sodium borohydride → 2,3-dimethoxy-4-methylpentanol", "2,3-dimethoxy-4-methylpentanol + acetic acid + hydrochloric acid → 2,3-dimethoxy-4-methylpentanoic acid + water", "Step 4: Purification of 2,3-dimethoxy-4-methylpentanoic acid", "The crude product can be purified by adding sodium bicarbonate to neutralize the acid, followed by extraction with ether. The ether layer is then washed with water and dried over sodium chloride. The ether is evaporated to yield the pure product." ] }

CAS RN

1858118-84-9

Product Name

2,3-dimethoxy-4-methylpentanoic acid

Molecular Formula

C8H16O4

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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